molecular formula C8H9ClN2O2 B1487668 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide CAS No. 1257535-58-2

3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

Cat. No. B1487668
M. Wt: 200.62 g/mol
InChI Key: YEZUNGLSHZWQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide” is 1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide” are not available, similar compounds like “3-Chloro-6-methoxypyridazine” undergo regioselective metallation .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from similar compounds, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

  • Application Summary: The compound 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ) was synthesized using a microwave-assisted synthesis method . This compound has potential applications in fluorescence spectroscopy.
  • Methods of Application: The compound was synthesized using a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound was performed utilizing 1 H-NMR, 13 C-NMR, and FT-IR spectroscopy techniques .
  • Results or Outcomes: Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .

3. Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

  • Application Summary: The compound 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ) was synthesized using a microwave-assisted synthesis method . This compound has potential applications in fluorescence spectroscopy.
  • Methods of Application: The compound was synthesized using a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound was performed utilizing 1 H-NMR, 13 C-NMR, and FT-IR spectroscopy techniques .
  • Results or Outcomes: Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .

4. Synthesis of Antidepressant Molecules

  • Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application: The synthesis of these antidepressant molecules is achieved through metal-catalyzed procedures .
  • Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

5. Experimental FTIR and FT-Raman Spectroscopic Analyses

  • Application Summary: 2-Chloro-6-methylpyridine has been used for experimental FTIR and FT-Raman spectroscopic analyses, as well as for conformational studies .
  • Methods of Application: The compound is used in spectroscopic analyses to study its conformational properties .
  • Results or Outcomes: The results of these analyses contribute to a better understanding of the molecular structure and properties of the compound .

6. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . These inhibitors have potential applications in the treatment of diseases like rheumatoid arthritis or psoriasis .
  • Methods of Application: The synthesis of these inhibitors is achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine .
  • Results or Outcomes: The synthesized inhibitors have shown potential in the treatment of diseases like rheumatoid arthritis or psoriasis .

properties

IUPAC Name

3-chloro-6-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-8(12)7-5(9)3-4-6(11-7)13-2/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZUNGLSHZWQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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